molecular formula C33H41N3O3 B11561684 3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide

3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide

Cat. No.: B11561684
M. Wt: 527.7 g/mol
InChI Key: CLAWHXZJZPRVEV-UHFFFAOYSA-N
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Description

3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Attachment of the Phenylcarbamoyl Groups:

    Introduction of the Undecylcarbamoyl Group: The final step involves the attachment of the undecylcarbamoyl group through a nucleophilic substitution reaction, typically using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated aromatic compounds and nitro derivatives.

Scientific Research Applications

3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The undecylcarbamoyl group enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(decanoyl)phenyl]carbamoyl}phenyl)benzamide
  • N-(4-{[4-(dodecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide
  • 3-methyl-N-(4-{[4-(octylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide

Uniqueness

3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide stands out due to its specific undecylcarbamoyl group, which imparts unique hydrophobic properties and enhances its interactions with lipid membranes. This makes it particularly useful in applications requiring membrane incorporation and modulation.

Properties

Molecular Formula

C33H41N3O3

Molecular Weight

527.7 g/mol

IUPAC Name

3-methyl-N-[4-[[4-(undecylcarbamoyl)phenyl]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C33H41N3O3/c1-3-4-5-6-7-8-9-10-11-23-34-31(37)26-15-19-29(20-16-26)35-32(38)27-17-21-30(22-18-27)36-33(39)28-14-12-13-25(2)24-28/h12-22,24H,3-11,23H2,1-2H3,(H,34,37)(H,35,38)(H,36,39)

InChI Key

CLAWHXZJZPRVEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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